Cas no 944902-71-0 (2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine)

2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine
- 2-Pyrimidinemethanamine, 4-(dimethylamino)-
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- Inchi: 1S/C7H12N4/c1-11(2)7-3-4-9-6(5-8)10-7/h3-4H,5,8H2,1-2H3
- InChI Key: UFNSRUAIRVKPID-UHFFFAOYSA-N
- SMILES: N(C)(C)C1C=CN=C(CN)N=1
Computed Properties
- Exact Mass: 152.106
- Monoisotopic Mass: 152.106
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55
- XLogP3: -0.4
2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1912-0326-0.25g |
2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine |
944902-71-0 | 95%+ | 0.25g |
$631.0 | 2023-09-06 | |
TRC | A181161-100mg |
2-(aminomethyl)-n,n-dimethylpyrimidin-4-amine |
944902-71-0 | 100mg |
$ 500.00 | 2022-06-08 | ||
Life Chemicals | F1912-0326-2.5g |
2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine |
944902-71-0 | 95%+ | 2.5g |
$1402.0 | 2023-09-06 | |
Life Chemicals | F1912-0326-10g |
2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine |
944902-71-0 | 95%+ | 10g |
$2944.0 | 2023-09-06 | |
Life Chemicals | F1912-0326-0.5g |
2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine |
944902-71-0 | 95%+ | 0.5g |
$665.0 | 2023-09-06 | |
Life Chemicals | F1912-0326-5g |
2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine |
944902-71-0 | 95%+ | 5g |
$2103.0 | 2023-09-06 | |
Life Chemicals | F1912-0326-1g |
2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine |
944902-71-0 | 95%+ | 1g |
$701.0 | 2023-09-06 | |
TRC | A181161-500mg |
2-(aminomethyl)-n,n-dimethylpyrimidin-4-amine |
944902-71-0 | 500mg |
$ 1880.00 | 2022-06-08 | ||
TRC | A181161-1g |
2-(aminomethyl)-n,n-dimethylpyrimidin-4-amine |
944902-71-0 | 1g |
$ 2900.00 | 2022-06-08 |
2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine Related Literature
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
Additional information on 2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine
Comprehensive Guide to 2-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine (CAS No. 944902-71-0): Properties, Applications, and Market Insights
2-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine (CAS No. 944902-71-0) is a specialized pyrimidine derivative with significant potential in pharmaceutical and agrochemical research. This compound, characterized by its unique aminomethyl and dimethylamino functional groups, has garnered attention for its versatile applications in drug discovery and material science. In this article, we delve into its chemical properties, synthesis methods, industrial uses, and emerging trends, addressing common queries from researchers and industry professionals.
The molecular structure of 2-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine features a pyrimidine ring substituted at the 2-position with an aminomethyl group and at the 4-position with a dimethylamino moiety. This arrangement contributes to its moderate polarity and water solubility, making it suitable for aqueous-phase reactions. Recent studies highlight its role as a building block for heterocyclic compounds, particularly in the development of kinase inhibitors and antimicrobial agents—a hot topic in AI-driven drug discovery platforms.
In pharmaceutical applications, CAS 944902-71-0 serves as a key intermediate for small-molecule therapeutics targeting inflammatory diseases and metabolic disorders. Its structural similarity to purine bases allows for interactions with biological macromolecules, a property exploited in fragment-based drug design (FBDD). Notably, the compound's hydrogen-bonding capacity and lipophilic balance align with current industry preferences for "beyond Rule of Five" (bRo5) drug candidates, addressing frequent search queries about modern drug development paradigms.
The agrochemical sector utilizes 2-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine in synthesizing novel crop protection agents, particularly those addressing resistance management in fungicides. With growing global emphasis on sustainable agriculture (a trending search term), researchers are exploring its derivatives as eco-friendly alternatives to traditional pesticides. The compound's systemic mobility in plants and low mammalian toxicity profile make it attractive for developing next-generation green chemistry solutions.
From a synthetic chemistry perspective, CAS 944902-71-0 is typically produced through nucleophilic substitution reactions on halogenated pyrimidine precursors, followed by reductive amination—a process frequently optimized using flow chemistry techniques (a hot topic in process chemistry forums). Recent advancements in catalytic amination have improved yields to >85%, addressing common industrial concerns about cost-efficiency and scalability.
The market for pyrimidine derivatives like 2-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine is projected to grow at 6.2% CAGR (2023-2030), driven by demand from biotech startups and generic drug manufacturers. Supply chain analysts note increasing interest from Asian markets, particularly for high-purity intermediates used in antibody-drug conjugates (ADCs)—a frequently searched term in pharmaceutical procurement databases.
Quality control of 944902-71-0 typically involves HPLC-UV analysis (98.5% purity threshold) and residual solvent monitoring per ICH guidelines. These specifications cater to the pharmaceutical industry's stringent requirements, a recurring concern in CMO selection discussions. Storage recommendations emphasize protection from light sensitivity and oxidation—key stability considerations for researchers querying compound handling protocols.
Emerging research explores the compound's potential in material science applications, particularly as a ligand for metal-organic frameworks (MOFs) used in gas storage—a trending topic in energy storage solutions. Its chelating properties and thermal stability (up to 210°C) make it suitable for designing novel porous materials, addressing frequent academic searches about advanced material design.
Environmental fate studies indicate that 2-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine undergoes biodegradation within 28 days under OECD 301B test conditions, a crucial parameter for industries prioritizing ESG compliance (a high-search-volume term in corporate sustainability reports). This profile supports its inclusion in green chemistry initiatives, aligning with regulatory trends favoring benign by design compounds.
For researchers investigating structure-activity relationships (SAR), this compound offers valuable scaffold versatility—allowing modifications at both the aminomethyl and dimethylamino positions. This flexibility responds to frequent queries about medicinal chemistry optimization strategies in academic forums and patent literature.
In analytical applications, CAS 944902-71-0 serves as a reference standard for method development in LC-MS systems, particularly for analyzing nitrogen-rich heterocycles—a common challenge in metabolomics studies. Its distinct fragmentation pattern (m/z 152.1 → 135.1) provides a benchmark for identifying related pyrimidine analogs in complex matrices.
The compound's commercial availability through specialty chemical suppliers typically includes options for custom synthesis and bulk quantities, addressing procurement questions from both academic and industrial buyers. Current pricing trends reflect increased demand for GMP-grade materials, particularly from contract research organizations (CROs) expanding their drug discovery service portfolios.
Looking ahead, innovation around 2-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine is expected to focus on continuous manufacturing processes and catalytic asymmetric derivatization—topics gaining traction in chemical engineering circles. These developments promise to enhance the compound's accessibility for high-throughput screening applications while reducing environmental impact.
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